molecular formula C20H24F3NO3 B15142461 S1P5 receptor agonist-1

S1P5 receptor agonist-1

Cat. No.: B15142461
M. Wt: 383.4 g/mol
InChI Key: XKYTZMBQIKKIIW-ZDUSSCGKSA-N
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Description

Sphingosine-1-phosphate receptor 5 (S1P5) agonist-1 is a bioactive lysophospholipid that interacts with the S1P5 receptor, a member of the G protein-coupled receptor family. This receptor is predominantly expressed in the nervous and immune systems, where it plays a crucial role in regulating the egress of natural killer cells from lymph nodes and is involved in immune and neurodegenerative disorders, as well as carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S1P5 receptor agonist-1 involves several steps, including the preparation of sphingosine-1-phosphate and its subsequent modification to enhance receptor selectivity and efficacy.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

S1P5 receptor agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of sphingosine, each with unique properties and receptor selectivity profiles .

Mechanism of Action

S1P5 receptor agonist-1 exerts its effects by binding to the S1P5 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various cellular processes, including cell proliferation, migration, and survival. The primary molecular targets include G proteins and downstream effectors such as phospholipase C and protein kinase C .

Properties

Molecular Formula

C20H24F3NO3

Molecular Weight

383.4 g/mol

IUPAC Name

1-[[(3S)-3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1

InChI Key

XKYTZMBQIKKIIW-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O

Canonical SMILES

CC1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O

Origin of Product

United States

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